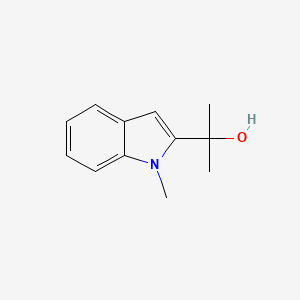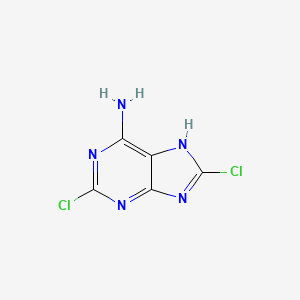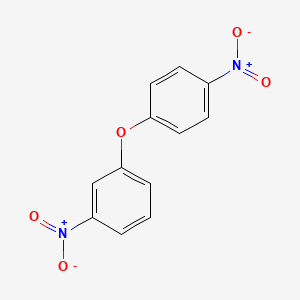
4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo-
Übersicht
Beschreibung
4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- is a heterocyclic compound with potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been identified as promising lead compounds for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- has been reported to exhibit a range of biochemical and physiological effects. These include anti-inflammatory activity, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. The compound has also been reported to exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. Additionally, it has been shown to have anticancer properties, possibly due to its ability to modulate the expression of specific genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to exhibit a range of biological activities makes it an attractive target for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity and selectivity.
Zukünftige Richtungen
There are several potential future directions for research on 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo-. These include further investigation into its mechanism of action, identification of its molecular targets, and optimization of its activity and selectivity. Additionally, research could focus on the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Finally, the compound could be evaluated in preclinical and clinical studies as a potential lead compound for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been identified as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS2/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPNNPNBSNIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365615 | |
| Record name | 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28989-47-1 | |
| Record name | 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



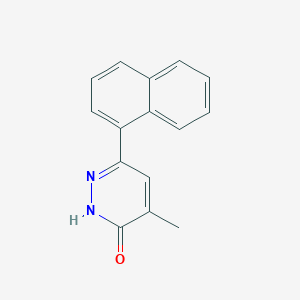
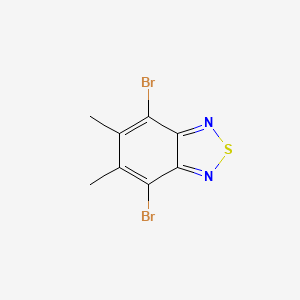
![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)
![4-Methoxypyrido[2,3-d]pyrimidine](/img/structure/B3350543.png)

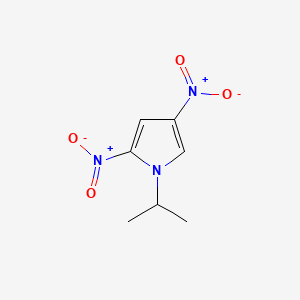

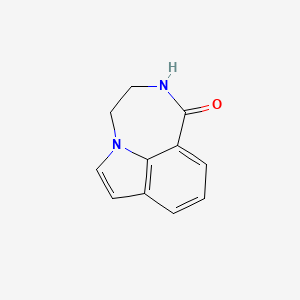
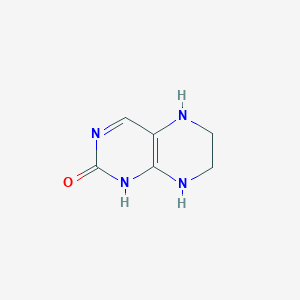

![5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3350627.png)
